molecular formula C25H33Cl2N5O7 B2725522 Astin B CAS No. 151201-76-2

Astin B

Cat. No. B2725522
CAS RN: 151201-76-2
M. Wt: 586.47
InChI Key: DQILVZOWLYBPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Astin B is an orally active and potent cyclic pentapeptide that can be isolated from Aster tataricus . It has hepatotoxic effects in vitro and in vivo, and hepatic injury is primarily mediated by apoptosis in a mitochondria/caspase-dependent manner . Astin B induces autophagy in L-02 cells, increases LC3-II, and decreases p62 expression .


Molecular Structure Analysis

Astin B has a molecular weight of 586.46 and its formula is C25H33Cl2N5O7 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

Astin B has been found to inhibit the proliferation of L-02 cells . It induces oxidative stress and mitochondrial dysfunction, regulates Bcl-2/Bax expression, and increases caspase-3 and -9 activity . It also provokes oxidative stress-associated inflammation in hepatocytes as evidenced by increased levels of reactive oxygen species (ROS), reduced contents of intracellular glutathione (GSH), and enhanced phosphorylation of c-Jun N-terminal kinase (JNK) .


Physical And Chemical Properties Analysis

Astin B has a molecular weight of 586.46 and its formula is C25H33Cl2N5O7 . The solubility and other physical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Source and Structure of Astin B

Astin B is a halogenated cyclic pentapeptide isolated from the medicinal herb of Aster tataricus . It is structurally similar to cyclochlorotine, a well-known hepatotoxic mycotoxin .

Hepatotoxic Effects

Astin B has been found to have hepatotoxic effects both in vitro and in vivo . This means it can cause damage to the liver.

Role in Apoptosis

Apoptosis is a form of programmed cell death that occurs in multicellular organisms. Astin B has been found to induce apoptosis in a mitochondria/caspase-dependent manner . This means it can trigger the self-destruction of cells, which is a crucial process in many biological events.

Role in Oxidative Stress-Associated Inflammation

Astin B has been found to provoke oxidative stress-associated inflammation in hepatocytes . This is evidenced by increased levels of reactive oxygen species (ROS), reduced contents of intracellular glutathione (GSH), and enhanced phosphorylation of c-Jun N-terminal kinase (JNK) .

Role in Mitochondria-Dependent Apoptosis

The mitochondria-dependent apoptosis induced by Astin B is evidenced by the depolarization of the mitochondrial membrane potential, the release of cytochrome c into cytosol, the increased ratio of Bax/Bcl-2, and the increased activities of caspases-9 and -3 .

Role in Autophagy

Autophagy is a cellular process that degrades unnecessary or dysfunctional components. Astin B has been found to induce autophagy in L-02 cells . This is characterized by acidic-vesicle fluorescence, increased LC3-II, and decreased p62 expression .

Mechanism of Action

The mechanism of action of Astin B involves inducing hepatotoxic effects in vitro and in vivo, primarily mediated by apoptosis in a mitochondria/caspase-dependent manner . It also induces autophagy in L-02 cells .

Safety and Hazards

Astin B has been found to induce liver injury in mice . It is recommended for research use only and not for human or veterinary use . In case of exposure, appropriate safety measures such as flushing eyes with water, rinsing skin with water, and moving to fresh air are recommended .

properties

IUPAC Name

17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33Cl2N5O7/c1-3-15-25(39)32-10-14(26)19(27)21(32)24(38)31-20(12(2)34)23(37)30-17(11-33)22(36)29-16(9-18(35)28-15)13-7-5-4-6-8-13/h4-8,12,14-17,19-21,33-34H,3,9-11H2,1-2H3,(H,28,35)(H,29,36)(H,30,37)(H,31,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQILVZOWLYBPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2CC(C(C2C(=O)NC(C(=O)NC(C(=O)NC(CC(=O)N1)C3=CC=CC=C3)CO)C(C)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33Cl2N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

astin B

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